Cas no 2097932-62-0 (N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-1-4-(trifluoromethyl)phenylmethanesulfonamide)

N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-1-4-(trifluoromethyl)phenylmethanesulfonamide 化学的及び物理的性質
名前と識別子
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- N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-1-4-(trifluoromethyl)phenylmethanesulfonamide
- 2097932-62-0
- AKOS032465641
- F6506-2493
- N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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- インチ: 1S/C18H16F3NO3S3/c19-18(20,21)14-5-3-13(4-6-14)11-28(24,25)22-12-17(23,15-7-9-26-10-15)16-2-1-8-27-16/h1-10,22-23H,11-12H2
- InChIKey: GQRLEDLWKCCBOG-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(C(F)(F)F)=CC=1)(NCC(C1=CC=CS1)(C1=CSC=C1)O)(=O)=O
計算された属性
- 精确分子量: 447.02444138g/mol
- 同位素质量: 447.02444138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 9
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 618
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 131Ų
- XLogP3: 3.4
N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-1-4-(trifluoromethyl)phenylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6506-2493-10mg |
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
2097932-62-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6506-2493-50mg |
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
2097932-62-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6506-2493-2mg |
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
2097932-62-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6506-2493-2μmol |
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
2097932-62-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6506-2493-10μmol |
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
2097932-62-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6506-2493-1mg |
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
2097932-62-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6506-2493-3mg |
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
2097932-62-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6506-2493-20mg |
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
2097932-62-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6506-2493-30mg |
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
2097932-62-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6506-2493-75mg |
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
2097932-62-0 | 75mg |
$208.0 | 2023-09-08 |
N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-1-4-(trifluoromethyl)phenylmethanesulfonamide 関連文献
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N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-1-4-(trifluoromethyl)phenylmethanesulfonamideに関する追加情報
N-2-Hydroxy-2-(Thiophen-2-Yl)-2-(Thiophen-3-Yl)Ethyl-1-4-(Trifluoromethyl)Phenylmethanesulfonamide: A Comprehensive Overview
N-2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-1-4-(trifluoromethyl)phenylmethanesulfonamide, also known by its CAS number 2097932-62-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of methanesulfonamides, which are widely studied for their diverse applications in drug design and materials science. The structure of this compound is characterized by a central sulfonamide group attached to a trifluoromethyl-substituted phenyl ring and a hydroxylated ethyl group that is further substituted with two thiophene rings at positions 2 and 3. This unique combination of functional groups and aromatic systems makes it an intriguing subject for both theoretical and experimental studies.
The synthesis of 1-4-(trifluoromethyl)phenylmethanesulfonamide derivatives has been extensively explored in recent years due to their potential as bioactive agents. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This, in turn, affects its reactivity in various chemical reactions and its ability to interact with biological targets. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic profiles of drugs, making this compound a valuable candidate for further exploration in medicinal chemistry.
The thiophene rings attached to the hydroxylated ethyl group add another layer of complexity to this molecule. Thiophenes are known for their aromaticity and ability to participate in π-π interactions, which can enhance the stability and bioavailability of the compound. Furthermore, the substitution pattern on the thiophene rings (positions 2 and 3) suggests that this compound may exhibit steric hindrance, which could play a role in its binding affinity to specific receptors or enzymes. Recent research has emphasized the role of thiophene-containing compounds in anti-inflammatory and anticancer therapies, making this aspect particularly noteworthy.
The hydroxyl group present on the ethyl chain introduces hydrophilic properties to the molecule, which can influence its solubility and permeability across biological membranes. This feature is crucial for drug delivery systems, where solubility often determines the efficacy of a compound. Additionally, the hydroxyl group may serve as a site for further functionalization, enabling the creation of derivatives with enhanced bioactivity or selectivity. Recent advancements in click chemistry and other modular synthesis techniques have made it easier to modify such groups, opening new avenues for drug design.
From a structural standpoint, N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl is a chiral center that could potentially exist as enantiomers. The stereochemistry of this center might significantly impact the compound's pharmacological activity, as many biological processes are stereoselective. Recent studies have underscored the importance of stereochemistry in drug design, particularly in achieving desired therapeutic effects while minimizing adverse reactions.
In terms of applications, this compound holds promise in several areas. Its methanesulfonamide core is known for its stability under physiological conditions, making it suitable for use as a prodrug or as part of a drug delivery system. The trifluoromethyl-substituted phenyl ring could serve as a scaffold for further functionalization, enabling the creation of molecules with tailored biological activities. Moreover, the presence of thiophene rings suggests potential applications in electronic materials or as components of supramolecular assemblies.
Recent research has also focused on computational methods to predict the properties of such compounds. Techniques like molecular docking and quantum mechanics have been employed to study the binding interactions between this compound and various biological targets. These studies provide valuable insights into its potential therapeutic applications and guide further experimental work.
In conclusion, CAS No: 2097932-62-0 represents a multifaceted compound with significant potential across diverse fields. Its unique structure combines several functional groups that offer opportunities for both fundamental research and applied development. As our understanding of its properties continues to grow, particularly through cutting-edge research methodologies, this compound is poised to make meaningful contributions to chemistry and pharmacology.
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